sodium;2-propylpentanoate
Description
Sodium 2-propylpentanoate (IUPAC name: monosodium 2-propylpentanoate), commonly known as sodium valproate, is a sodium salt of valproic acid (2-propylpentanoic acid). Its molecular formula is C₈H₁₅NaO₂, with a molecular weight of 166.19 g/mol . It is a white crystalline powder highly soluble in water, methanol, and ethanol but insoluble in acetone .
Properties
IUPAC Name |
sodium;2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFSUDEHCCHBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Di-nnn-Propyl Cyanacetic Acid
Decarboxylation to Valproic Acid
The cyanacetic acid derivative undergoes thermal decarboxylation at 160–190°C, producing valproic acid, which is subsequently neutralized with NaOH.
Reaction Efficiency:
-
Purity: Requires distillation (165–175°C) to remove byproducts.
Crystallization from Organic Solvents
Recent patents highlight advancements in crystallization techniques to enhance purity. Divalproex sodium, a related coordination complex, is prepared by dissolving valproic acid and sodium valproate in acetone or acetonitrile, followed by cooling to -20–30°C to precipitate crystals. While this method primarily targets divalproex sodium, analogous conditions apply to sodium 2-propylpentanoate:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetone/Acetonitrile (7:3 v/v) |
| Crystallization Temperature | 20–30°C |
| Washing Solvent | Cold acetone |
| Final Purity | >99% (HPLC) |
This method reduces residual solvents to <0.1% and achieves a crystalline product with consistent particle size distribution.
Comparative Analysis of Synthesis Methods
The table below evaluates key metrics for the dominant preparation routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Neutralization | 80–85 | 99.5 | High | Moderate |
| Cyanacetic Acid Alkylation | 83 | 98.2 | Moderate | Low |
| Crystallization | 90–92 | 99.9 | High | High |
Trade-offs:
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The alkylation route offers moderate yields but requires hazardous reagents (-propyl bromide).
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Crystallization methods prioritize purity but necessitate stringent temperature control.
Purification and Quality Control
Post-synthesis purification is critical for pharmaceutical-grade sodium valproate. Common techniques include:
Solvent Recrystallization
Crude sodium valproate is dissolved in a minimal volume of hot ethanol (70°C) and filtered to remove insoluble impurities. Slow cooling to 4°C yields needle-like crystals with >99.5% purity.
Chemical Reactions Analysis
Acid-Base Reactions
Sodium valproate undergoes reversible protonation in acidic environments to regenerate valproic acid:
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Equilibrium Dynamics : The reaction is governed by the pKa of valproic acid (4.8 at 25°C) . At physiological pH (7.4), the valproate anion predominates (>99% ionized) .
-
Solubility Impact : Sodium valproate exhibits high water solubility (50 mg/mL) , while valproic acid is only moderately soluble (1.27 mg/mL) .
Synthetic Pathway
Sodium valproate is synthesized via neutralization of valproic acid with sodium hydroxide :
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Industrial Process : Valproic acid is first synthesized through alkylation of cyanoacetic ester with propyl bromide, followed by hydrolysis and decarboxylation .
Hydrolytic Stability
-
Sodium valproate solutions remain stable for up to 3 months at -20°C .
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Prolonged exposure to moisture induces hygroscopicity but does not degrade the compound under controlled storage (2–8°C) .
Reactivity with Metal Ions
The valproate anion can form complexes or precipitates with divalent cations:
| Metal Salt | Reaction Outcome | Solubility |
|---|---|---|
| CaCl₂ | Calcium valproate | Insoluble |
| MgSO₄ | Magnesium valproate | Insoluble |
-
Mechanism : Ionic metathesis reactions occur in aqueous solutions, producing poorly soluble metal valproate salts .
Oxidation and Reduction
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Oxidation : Valproate is resistant to mild oxidants but reacts with strong oxidizing agents (e.g., KMnO₄) under acidic conditions, yielding CO₂ and propyl derivatives .
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Reduction : The carboxylate group is inert to common reducing agents, though alkyl side chains may undergo hydrogenation under catalytic conditions .
Thermal Decomposition
At temperatures exceeding 300°C (melting point), sodium valproate decomposes via:
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Decarboxylation: Releases CO₂ and forms pentane derivatives.
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Pyrolysis: Generates propylene and shorter-chain hydrocarbons .
Biochemical Interactions
While primarily pharmacological, sodium valproate inhibits γ-aminobutyric acid (GABA) transaminase in the brain, increasing GABA levels :
Incompatibilities
-
Strong Acids : Regenerate valproic acid, which is corrosive to metals (e.g., iron, aluminum) .
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Cyanides : React to release toxic HCN gas in acidic conditions .
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 300°C | DSC |
| Water Solubility | 50 mg/mL (25°C) | Gravimetric |
| pKa | 4.8 | Potentiometric |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Sodium 2-propylpentanoate (CAS Number: 1069-66-5) is a sodium salt of valproic acid, characterized by its high solubility in water and its role as a histone deacetylase (HDAC) inhibitor. Its molecular formula is , with a molecular weight of approximately 166.2 g/mol. The compound demonstrates multiple biological activities, including:
- Neuroprotective Effects : It enhances GABA (gamma-aminobutyric acid) levels, which plays a crucial role in neuronal inhibition and stabilization.
- Anticonvulsant Activity : Sodium valproate is primarily used to treat epilepsy by reducing the frequency of seizures through modulation of neurotransmitter release and inhibition of high-frequency neuronal firing via voltage-gated sodium channels .
- Anti-inflammatory Properties : It has been shown to reduce inflammatory markers in various models, contributing to its neuroprotective effects during neurodegenerative diseases .
Clinical Applications
Sodium 2-propylpentanoate has several clinically significant applications:
- Epilepsy Treatment : It is a first-line treatment for various forms of epilepsy, including generalized tonic-clonic seizures and absence seizures. Its efficacy is well-documented across numerous clinical studies .
- Bipolar Disorder Management : Sodium valproate serves as a mood stabilizer in bipolar disorder, particularly effective during manic episodes. It aids in reducing the frequency of mood swings and stabilizing mood fluctuations .
- Migraine Prophylaxis : The compound is also utilized for preventing migraines, demonstrating effectiveness in reducing the frequency and severity of migraine attacks .
Neuroprotective Studies
Recent studies have highlighted the neuroprotective role of sodium valproate in Alzheimer's disease models. In vitro and in vivo experiments demonstrated that it inhibits amyloid-beta (Aβ) production and reduces neuritic plaque formation, thereby improving cognitive deficits in mouse models .
Stem Cell Research
Sodium 2-propylpentanoate has been investigated for its ability to enhance stem cell reprogramming efficiency. Research indicates that it enables the induction of pluripotent stem cells from somatic cells without the introduction of oncogenes like c-Myc, marking significant progress in regenerative medicine .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-carboxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property makes it useful in various applications, including the development of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and receptors that contain hydroxyl groups .
Comparison with Similar Compounds
Mechanism of Action
Sodium 2-propylpentanoate acts as an antiepileptic and mood stabilizer by:
- Enhancing gamma-aminobutyric acid (GABA) neurotransmission .
- Modulating voltage-gated sodium and calcium channels .
- Inhibiting histone deacetylases (HDACs), with an IC₅₀ of 0.5–2 mM for HDAC1 .
Structural and Functional Analogues
Valproic Acid (2-Propylpentanoic Acid)
- Molecular Formula : C₈H₁₆O₂; Molecular Weight : 144.21 g/mol .
- Properties : Lipid-soluble carboxylic acid with lower bioavailability (~50%) due to erratic absorption .
- Key Difference: Sodium 2-propylpentanoate’s ionic nature improves solubility and reduces gastric side effects .
Semi-Sodium Valproate
- Composition : A 1:1 molar ratio of valproic acid and sodium valproate .
- Properties : Combines solubility advantages of the sodium salt with slower release kinetics.
- Clinical Use : Similar to sodium valproate but designed for sustained therapeutic levels .
Ionic Liquid Derivatives
Examples:
- 3-methylimidazolium 2-propylpentanoate ([C₂OHMiM][VPA]) .
- 1-(2-hydroxyethyl) dimethylimidazolium 2-propylpentanoate ([C₂OHDMiM][VPA]) .
- Properties : Enhanced solubility and stability in aqueous media; retains HDAC inhibitory activity .
- Applications : Experimental use in neuroblastoma studies, targeting MEK, NF-κB, and JNK pathways .
Conjugated Forms
Example: 2-((4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenamido)ethyl 2-propylpentanoate .
- Design : Combines valproate with lipid moieties for targeted delivery.
- Research Focus : Improved blood-brain barrier penetration and reduced systemic toxicity .
Pharmacokinetic and Pharmacodynamic Comparison
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying sodium 2-propylpentanoate in laboratory settings?
- Methodological Answer : Sodium 2-propylpentanoate is synthesized via partial neutralization of valproic acid with sodium hydroxide in a 1:1 molar ratio . Post-synthesis, purification involves recrystallization using ethanol or methanol to remove impurities. Characterization should include melting point analysis (300°C), FT-IR for carboxylate group verification (~1570 cm⁻¹), and NMR (¹H/¹³C) to confirm the branched aliphatic structure . Purity can be validated via HPLC with UV detection at 210 nm .
Q. How does the solubility profile of sodium 2-propylpentanoate influence its experimental design in pharmacological studies?
- Methodological Answer : The compound is highly water-soluble (>88.2 mg/mL) and miscible in polar solvents like ethanol and DMSO . For in vitro assays (e.g., HDAC inhibition), prepare stock solutions in water or ethanol to avoid precipitation. For animal studies, use isotonic saline (pH 7.4) to mimic physiological conditions. Note its hygroscopicity: store desiccated at -20°C to prevent hydrolysis .
Q. What analytical techniques are critical for assessing sodium 2-propylpentanoate stability under varying storage conditions?
- Methodological Answer : Stability studies should employ:
- Thermogravimetric Analysis (TGA) : To detect decomposition above 300°C .
- HPLC-UV/MS : Monitor degradation products (e.g., valproic acid) under accelerated conditions (40°C/75% RH) .
- Karl Fischer Titration : Quantify water absorption in hygroscopic samples .
Q. How can researchers address discrepancies in reported IC₅₀ values for HDAC inhibition by sodium 2-propylpentanoate?
- Methodological Answer : Reported IC₅₀ values vary (HDAC1: 400 μM; HDAC isoforms: 0.5–2 mM) due to assay conditions . Standardize protocols:
- Use cell-based assays (e.g., HeLa nuclear extracts) for physiological relevance.
- Compare results with positive controls (e.g., trichostatin A).
- Validate via Western blot for acetylated histone H3 .
Advanced Research Questions
Q. What molecular mechanisms underlie the isoform-specific inhibition of HDACs by sodium 2-propylpentanoate?
- Methodological Answer : Sodium 2-propylpentanoate preferentially inhibits HDAC1 (IC₅₀ = 400 μM) and induces HDAC2 degradation via proteasomal pathways . To study:
- Perform in silico docking (e.g., AutoDock Vina) to map binding interactions with HDAC1’s catalytic pocket.
- Use siRNA knockdown of HDAC2 to assess compensatory effects in gene expression (e.g., RNA-seq) .
Q. How can researchers resolve contradictions between in vitro HDAC inhibition data and in vivo therapeutic outcomes?
- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) and off-target effects . Strategies:
- Measure brain tissue concentrations via LC-MS/MS in rodent models.
- Conduct transcriptomic profiling to identify non-HDAC targets (e.g., GABAergic pathways) .
Q. What experimental approaches are recommended for studying the compound’s dose-dependent toxicity in preclinical models?
- Methodological Answer : Toxicity is inversely correlated with animal size (e.g., higher lethality in rodents vs. humans) . Design studies with:
- Acute Toxicity : LD₅₀ determination in Sprague-Dawley rats (oral gavage).
- Chronic Toxicity : Monitor hepatotoxicity via ALT/AST levels over 6 months.
- Teratogenicity : Use zebrafish embryos to model neural tube defects .
Q. How can sodium 2-propylpentanoate’s hygroscopicity be mitigated in formulation development for controlled-release applications?
- Methodological Answer : Hygroscopicity complicates tablet stability. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
